molecular formula C10H19NO2 B6272486 2-(4-hydroxycyclohexyl)-2-methylpropanamide, Mixture of diastereomers CAS No. 1871677-05-2

2-(4-hydroxycyclohexyl)-2-methylpropanamide, Mixture of diastereomers

Cat. No.: B6272486
CAS No.: 1871677-05-2
M. Wt: 185.3
InChI Key:
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Description

2-(4-hydroxycyclohexyl)-2-methylpropanamide, mixture of diastereomers, is an organic compound characterized by the presence of a hydroxycyclohexyl group and a methylpropanamide group This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxycyclohexyl)-2-methylpropanamide typically involves the catalytic hydrogenation of 4-acetamide-phenol. This process yields a mixture of cis- and trans-isomers of the compound. The reaction is carried out under an atmosphere of hydrogen using a catalyst such as Raney-Nickel . The reaction conditions, including temperature and pressure, are optimized to favor the formation of the desired diastereomers.

Industrial Production Methods

In industrial settings, the production of 2-(4-hydroxycyclohexyl)-2-methylpropanamide may involve large-scale catalytic hydrogenation processes. The separation of the cis- and trans-isomers can be achieved through methods such as column chromatography or crystallization. These methods are designed to maximize yield and purity while minimizing solvent consumption and production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxycyclohexyl)-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

2-(4-hydroxycyclohexyl)-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-hydroxycyclohexyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s amide group can participate in various biochemical reactions, affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-hydroxycyclohexyl)-2-methylpropanamide is unique due to its specific combination of functional groups and its existence as a mixture of diastereomers

Properties

CAS No.

1871677-05-2

Molecular Formula

C10H19NO2

Molecular Weight

185.3

Purity

95

Origin of Product

United States

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